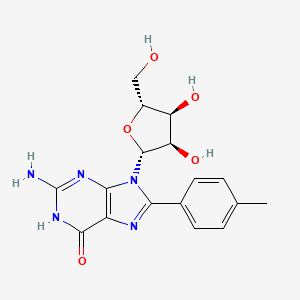
Guanosine, 8-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 8-(4-methylphenyl)-: is a derivative of guanosine, a purine nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of a methylphenyl group at the 8th position of the guanosine molecule. Guanosine and its derivatives are known for their significant roles in nucleic acid synthesis, signal transduction, and as precursors for various pharmaceutical products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 8-(4-methylphenyl)- typically involves the introduction of the 4-methylphenyl group to the guanosine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution process .
Industrial Production Methods: Industrial production of guanosine and its derivatives, including Guanosine, 8-(4-methylphenyl)-, is primarily based on microbial fermentation. This method leverages genetically engineered strains of microorganisms, such as Escherichia coli, to produce high yields of the desired compound. The fermentation process is optimized through metabolic engineering to enhance the efficiency and yield of guanosine production .
化学反応の分析
Types of Reactions: Guanosine, 8-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Guanosine, 8-(4-methylphenyl)- can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Chemistry: Guanosine, 8-(4-methylphenyl)- is used in the study of nucleic acid interactions and the development of novel nucleoside analogs. Its unique structure allows researchers to investigate the effects of specific substitutions on nucleic acid stability and function .
Biology: In biological research, this compound is utilized to study the mechanisms of nucleoside transport and metabolism. It serves as a model compound to understand the role of nucleosides in cellular processes and their potential therapeutic applications .
Medicine: Guanosine derivatives, including Guanosine, 8-(4-methylphenyl)-, are explored for their potential antiviral and anticancer properties. They are investigated as potential therapeutic agents for the treatment of viral infections and certain types of cancer .
Industry: In the industrial sector, Guanosine, 8-(4-methylphenyl)- is used as a precursor for the synthesis of various pharmaceutical products. Its role in the production of nucleoside analogs makes it valuable for the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of Guanosine, 8-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes involved in nucleoside metabolism and signal transduction. It is believed to exert its effects by influencing the adenosinergic system, which plays a crucial role in cellular signaling and neuroprotection .
類似化合物との比較
Guanosine: A purine nucleoside that serves as the parent compound for Guanosine, 8-(4-methylphenyl)-.
Deoxyguanosine: A derivative of guanosine where the ribose sugar is replaced with deoxyribose.
Isoguanosine: A structural isomer of guanosine with different positioning of functional groups.
Uniqueness: Guanosine, 8-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool for research and industrial applications .
特性
CAS番号 |
79953-04-1 |
|---|---|
分子式 |
C17H19N5O5 |
分子量 |
373.4 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c1-7-2-4-8(5-3-7)13-19-10-14(20-17(18)21-15(10)26)22(13)16-12(25)11(24)9(6-23)27-16/h2-5,9,11-12,16,23-25H,6H2,1H3,(H3,18,20,21,26)/t9-,11-,12-,16-/m1/s1 |
InChIキー |
RVLWIFCKXLFCBB-UBEDBUPSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)


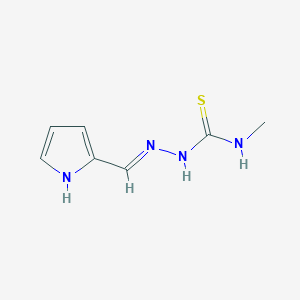
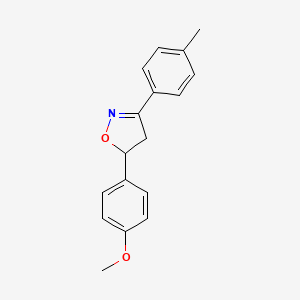

![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)

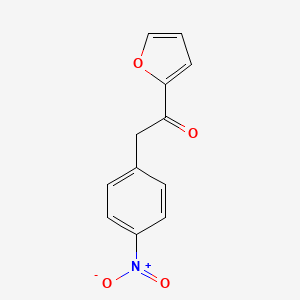
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
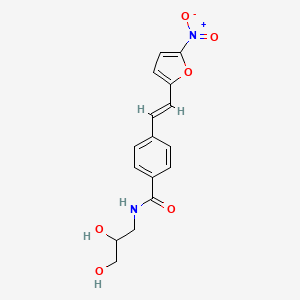
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)

